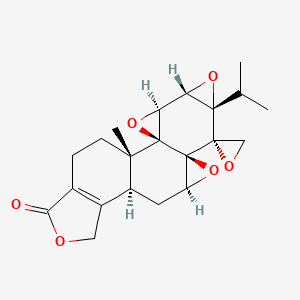

(14S)-Triptolide-14-spiro-1'-oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(14S)-Triptolide-14-spiro-1'-oxirane, also known as this compound, is a useful research compound. Its molecular formula is C21H24O6 and its molecular weight is 372.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

1.1 Anti-inflammatory Effects

Triptolide has been extensively studied for its anti-inflammatory properties, particularly in the context of autoimmune diseases such as rheumatoid arthritis (RA). Research indicates that triptolide can inhibit pro-inflammatory cytokines and reduce inflammation in joint tissues. A study optimized the formulation of triptolide-loaded microspheres to enhance its bioavailability and sustained release, addressing challenges associated with conventional dosing regimens .

1.2 Anticancer Activity

The compound exhibits promising anticancer effects, particularly against various types of tumors. It has been shown to induce apoptosis in cancer cells through mechanisms involving the production of reactive oxygen species (ROS) and modulation of apoptotic pathways . This makes it a candidate for further development in cancer therapies.

Formulation Development

2.1 Sustained Release Microspheres

To improve the therapeutic efficacy and patient compliance of triptolide, researchers have developed sustained-release formulations using poly(lactic-co-glycolic acid) (PLGA) microspheres. These formulations allow for prolonged drug release, reducing the frequency of dosing while maintaining effective drug levels in the bloodstream . The optimized microspheres demonstrated high encapsulation efficiency (80.16%) and controlled release profiles over four weeks, making them suitable for chronic conditions like RA .

| Parameter | Value |

|---|---|

| Mean Diameter | 42.36 μm |

| Drug Content | 7.96% |

| Encapsulation Efficiency | 80.16% |

| Initial Release | ~14% |

Case Studies and Clinical Applications

3.1 Rheumatoid Arthritis

A notable application of (14S)-triptolide-14-spiro-1'-oxirane is in the treatment of rheumatoid arthritis. A clinical study demonstrated that patients receiving triptolide exhibited significant improvements in joint swelling and pain reduction compared to control groups . The sustained-release formulation was particularly beneficial for patients who struggled with adherence to traditional dosing schedules.

3.2 Cancer Treatment

In preclinical models, triptolide has shown effectiveness against several cancer cell lines, including breast and lung cancer cells. A study highlighted its ability to inhibit cell proliferation and induce apoptosis through ROS generation and caspase activation pathways . Ongoing clinical trials are exploring its efficacy as an adjunct therapy in combination with other anticancer agents.

Propriétés

Formule moléculaire |

C21H24O6 |

|---|---|

Poids moléculaire |

372.4 g/mol |

Nom IUPAC |

(1S,2S,4S,5S,7S,8S,9S,11S,13S)-1-methyl-7-propan-2-ylspiro[3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,2'-oxirane]-17-one |

InChI |

InChI=1S/C21H24O6/c1-9(2)19-14(26-19)15-21(27-15)17(3)5-4-10-11(7-23-16(10)22)12(17)6-13-20(21,25-13)18(19)8-24-18/h9,12-15H,4-8H2,1-3H3/t12-,13-,14-,15-,17-,18-,19-,20+,21+/m0/s1 |

Clé InChI |

VPQYMIGPMNLYEE-XESGGTJHSA-N |

SMILES isomérique |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@]28CO8)O7)COC6=O)C |

SMILES canonique |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C28CO8)O7)COC6=O)C |

Synonymes |

(14S)-14,21-epoxytriptolide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.